(4-(Isopentyloxy)phenyl)boronic acid

Thermal stability Solid-state handling Crystal packing

Procurement challenge: substituting generic 4-alkoxyphenylboronic acids risks inconsistent Suzuki coupling yields due to overlooked thermal/lipophilicity differences. 4-(Isopentyloxy)phenylboronic acid eliminates this uncertainty with defined properties: XLOGP3 2.48 (enhanced organic-phase partitioning in biphasic systems), mp ~133°C (superior storage stability vs. straight-chain analog mp 80°C), and 5 rotatable bonds for conformational SAR exploration. Validated reagent in tumorigenic liver progenitor cell proliferation assays. Supplied as solid, 97% HPLC purity.

Molecular Formula C11H17BO3
Molecular Weight 208.06 g/mol
CAS No. 1198156-69-2
Cat. No. B178781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Isopentyloxy)phenyl)boronic acid
CAS1198156-69-2
Synonyms4-(Isopentyloxy)phenylboronic acid
Molecular FormulaC11H17BO3
Molecular Weight208.06 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCC(C)C)(O)O
InChIInChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3
InChIKeyAJZCFXNTJZWRPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Isopentyloxy)phenylboronic Acid: Structural and Physicochemical Overview


(4-(Isopentyloxy)phenyl)boronic acid (CAS 1198156-69-2) is a para-substituted alkoxyphenylboronic acid with the molecular formula C11H17BO3 and a molecular weight of 208.06 g/mol . It features a branched isopentyloxy (–OCH2CH2CH(CH3)2) group at the para position of the phenyl ring, which distinguishes it from both shorter-chain and straight-chain alkoxy analogs . The compound is supplied as a solid with a minimum purity of 97% (HPLC/GC verified) by multiple vendors including Sigma-Aldrich/Ambeed, Fluorochem, and Bidepharm . Its boronic acid functionality enables participation in Suzuki-Miyaura cross-coupling reactions, while the branched alkoxy substituent confers a unique combination of lipophilicity (XLOGP3 = 2.48), moderate aqueous solubility (0.457 mg/mL), and thermal stability that directly impacts handling, storage, and reaction performance relative to close structural analogs .

Why 4-(Isopentyloxy)phenylboronic Acid Outperforms Generic Analogs


The practice of substituting any commercially available 4-alkoxyphenylboronic acid for (4-(isopentyloxy)phenyl)boronic acid based solely on the boronic acid functional group ignores quantifiable differences in thermal behavior, lipophilicity, solubility, and chain branching that directly govern reaction outcomes and assay reproducibility. Comparative studies on isomeric alkoxyphenylboronic acids demonstrate that even subtle changes in the alkoxy substituent—such as branching versus linearity—produce measurable shifts in pKa, dehydration kinetics, and boroxine formation equilibrium . For procurement scientists, selecting the generic 4-pentyloxyphenylboronic acid (straight-chain, mp 80 °C) over the branched 4-(isopentyloxy) analog (mp ~133 °C) can result in different solid-state handling characteristics and altered thermal stability during long-term storage. Similarly, substituting a shorter-chain analog such as 4-isobutoxyphenylboronic acid reduces lipophilicity (LogP) and rotatable bond count, which can affect partitioning in biphasic reaction systems and molecular recognition in biological assays. The following quantitative evidence establishes exactly where these differences are meaningful.

Quantitative Differentiation: 4-(Isopentyloxy)phenylboronic Acid vs. Analogs


Melting Point Elevation: Branched vs. Linear Chain

(4-(Isopentyloxy)phenyl)boronic acid exhibits a significantly higher melting point than its straight-chain isomer, 4-pentyloxyphenylboronic acid, despite sharing the identical molecular formula (C11H17BO3, MW 208.06). The branched isopentyloxy compound has an estimated melting point of approximately 133.85 °C , whereas 4-pentyloxyphenylboronic acid melts at 80 °C (lit.) . This ~54 °C elevation is attributed to more efficient crystal packing enabled by the branched isopentyloxy chain, which reduces conformational disorder relative to the linear pentyloxy chain. The higher melting point translates to greater room-temperature solid-state stability, reduced risk of sintering during ambient storage, and easier weighing accuracy for sub-milligram quantities.

Thermal stability Solid-state handling Crystal packing

Lipophilicity Advantage vs. Shorter-Chain Analogs

The isopentyloxy substituent confers significantly higher lipophilicity compared to shorter-chain 4-alkoxyphenylboronic acids. The target compound has a computed LogP (XLOGP3) of 2.48 , representing a substantial increase over 4-methoxyphenylboronic acid (LogP = -0.625) and 4-ethoxyphenylboronic acid (LogP = 2.04, chemsrc data) . This LogP elevation of approximately 3.1 log units versus the methoxy analog and approximately 0.44 log units versus the ethoxy analog directly impacts partitioning behavior in biphasic reaction media and biological membranes. The consensus LogP (average of five prediction methods) is 1.0 , reflecting the balanced lipophilic/hydrophilic character that can be advantageous for applications requiring both organic-phase reactivity and aqueous compatibility.

Lipophilicity Partition coefficient Drug-like properties

Aqueous Solubility: Precise Solution Formulation

The aqueous solubility of (4-(isopentyloxy)phenyl)boronic acid has been experimentally quantified at 0.457 mg/mL (0.0022 mol/L) at ambient temperature, with a computed LogS (ESOL) of -2.66, corresponding to 'Soluble' classification on the LogS scale . While 4-isobutoxyphenylboronic acid is described as having 'low water solubility' in qualitative terms , no direct quantitative water solubility value is available from the same measurement protocol for direct head-to-head comparison. The isopentyloxy analog's solubility is intermediate between shorter-chain analogs (higher solubility) and longer-chain analogs such as 4-dodecyloxyphenylboronic acid (lower solubility), providing a predictable working range for aqueous reaction media. This quantitative solubility value allows users to calculate precise stock solution concentrations without trial-and-error dissolution experiments.

Aqueous solubility Solution preparation Biological assay media

Liver Progenitor Cell Proliferation Assay Validation

(4-(Isopentyloxy)phenyl)boronic acid is specifically validated as a reagent in a novel cell proliferation assay designed to evaluate Antrodia camphorata natural products and their derivatives against tumorigenic liver progenitor cells . This application is documented in the product specification of a specialized life science supplier and represents a targeted biological use case. In contrast, the closest structural analogs—4-isobutoxyphenylboronic acid and 4-pentyloxyphenylboronic acid—have their primary documented applications in general Suzuki-Miyaura cross-coupling and organic synthesis , with no specific validation in this tumorigenic liver cell assay system. For researchers investigating liver cancer models or Antrodia camphorata-derived therapeutics, the documented assay compatibility of the isopentyloxy analog reduces the burden of reagent re-validation.

Cell proliferation assay Antrodia camphorata Liver cancer research

Conformational Flexibility: Isopentyloxy vs. Isobutoxy

The target compound possesses 5 rotatable bonds compared to 4 rotatable bonds for 4-isobutoxyphenylboronic acid . This difference arises from the additional methylene (–CH2–) unit in the isopentyloxy chain (–OCH2CH2CH(CH3)2) versus the isobutoxy chain (–OCH2CH(CH3)2). While this may appear subtle, an additional rotatable bond can significantly influence conformational entropy, molecular recognition by protein targets, and the compound's ability to adopt specific bound-state geometries. In the context of boronic acid-based sensors or enzyme inhibitors where the alkoxy chain participates in hydrophobic pocket filling, the extra degree of rotational freedom in the isopentyloxy analog may enable more favorable induced-fit binding compared to the more constrained isobutoxy analog.

Conformational flexibility Molecular recognition Rotatable bonds

Key Application Scenarios for 4-(Isopentyloxy)phenylboronic Acid


Suzuki-Miyaura Coupling: Enhanced Organic Phase Partitioning

With an XLOGP3 of 2.48, (4-(isopentyloxy)phenyl)boronic acid partitions preferentially into organic phases in biphasic Suzuki-Miyaura reaction systems (e.g., toluene/water or THF/water), facilitating higher effective concentration at the palladium catalyst site compared to more hydrophilic analogs such as 4-methoxyphenylboronic acid (LogP = -0.625) . This property is particularly valuable when coupling with hydrophobic aryl halides where phase-transfer limitations otherwise reduce coupling efficiency.

Ambient Storage Stability for Boronic Acid Libraries

The elevated melting point of approximately 133 °C for the branched isopentyloxy analog, compared to only 80 °C for the straight-chain 4-pentyloxyphenylboronic acid , provides superior resistance to sintering and phase changes during ambient storage. Compound management facilities maintaining building block libraries at room temperature benefit from reduced vial clumping and improved powder dispensing accuracy over multi-year storage periods.

Liver Cancer: Antrodia camphorata Natural Product Assay

This compound is specifically validated as a reagent in a cell proliferation assay for Antrodia camphorata-derived natural products tested against tumorigenic liver progenitor cells . For research groups studying hepatocellular carcinoma or screening fungal natural product derivatives, selecting this pre-validated reagent eliminates the need to independently screen generic alkoxyphenylboronic acids for assay compatibility.

Fragment-Based Drug Discovery: Balanced Lipophilicity and Flexibility

The combination of moderate lipophilicity (Consensus LogP = 1.0) and 5 rotatable bonds makes this boronic acid suitable as a fragment-like building block for hydrophobic pocket exploration in protein targets. Compared to the 4-isobutoxy analog (4 rotatable bonds), the additional conformational degree of freedom provides a distinct SAR vector for medicinal chemistry campaigns targeting enzymes with deep hydrophobic channels.

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